molecular formula C15H12O2 B1252724 (6aR,11aR)-pterocarpan

(6aR,11aR)-pterocarpan

Cat. No. B1252724
M. Wt: 224.25 g/mol
InChI Key: LZEPVVDVBJUKSG-WFASDCNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aR,11aR)-pterocarpan is the (6aR,11aR)-enantiomer of pterocarpan. It is an enantiomer of a (6aS,11aS)-pterocarpan.

Scientific Research Applications

Flavonoid Isolation and Structural Analysis

  • Flavonoids from Spatholobus Suberectus: (6aR,11aR)-maackiain and (6aR,11aR)-medicarpin, types of pterocarpans, were isolated from Spatholobus suberectus. Their chemical structures were determined using spectroscopic methods, marking their first reporting from this plant (Yoon et al., 2004).

Synthesis and Optical Resolution

  • Synthesis and Osteogenic Activity: A synthesis of natural and synthetic pterocarpans was accomplished. Optical resolution of enantiomers and confirmation of absolute configuration were achieved. (-)-Medicarpin and (-)-9-demethoxymedicarpin, both with 6aR,11aR-configuration, showed significant increase in bone morphogenetic protein-2 expression and Runx-2 mRNA levels, indicating their osteogenic activity (Goel et al., 2012).

Cytotoxicity and Antioxidant Activity

  • Cytotoxic Polyphenolic Compounds: New pterocarpans isolated from Lespedeza bicolor stem bark exhibited moderate antioxidant activity and cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Tarbeeva et al., 2019).

Enantioselective Synthesis

  • Chiroptical Properties and Synthesis: The first enantioselective synthesis of trans-(6aS,11aR)-pterocarpan was achieved, providing insights into the stereochemistry of pterocarpan derivatives and aiding in configurational assignments (Kiss et al., 2003).

Antifungal Activity

  • Antifungal Activity of Isoflavonoids: Pterocarpans, among other isoflavonoids, were tested for antifungal activity, revealing that some pterocarpans possess significant antifungal properties (Vanetten, 1976).

Synthetic Methodologies

  • Regioselective Synthesis of Pterocarpans: Novel synthesis methods for pterocarpans were developed, highlighting the versatility of pterocarpans in synthetic chemistry (Murugesh et al., 1996).

Neuroprotective Effects

  • Neuroprotective Activity of Polyphenolic Compounds: Pterocarpans from Lespedeza bicolor showed potential as neuroprotective agents, particularly in oxidative stress models, highlighting their therapeutic potential in neurodegenerative disorders (Tarbeeva et al., 2022).

Biological Activities

  • Pterocarpans and Biological Activities: Pterocarpans are highlighted for their diverse biological activities, including antimicrobial, antitumor, antioxidant, insecticidal, and anti-inflammatory properties. This comprehensive review underscores the significant role of pterocarpans in plant defense and their potential therapeutic applications (Huang, 2021).

properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m0/s1

InChI Key

LZEPVVDVBJUKSG-WFASDCNBSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C3O1)OC4=CC=CC=C24

Canonical SMILES

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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